molecular formula C2H2BrN3 B042894 4-bromo-1H-1,2,3-triazole CAS No. 40964-56-5

4-bromo-1H-1,2,3-triazole

Cat. No.: B042894
CAS No.: 40964-56-5
M. Wt: 147.96 g/mol
InChI Key: XNUQYVZLPNJLES-UHFFFAOYSA-N
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Description

4-Bromo-1H-1,2,3-triazole (CAS: 40964-56-5) is a halogenated derivative of the 1H-1,2,3-triazole heterocycle. Its molecular formula is C₂H₂BrN₃, with a molecular weight of 147.96 g/mol . The compound features a bromine atom at the 4-position of the triazole ring, which confers distinct electronic and steric properties compared to non-halogenated or differently substituted triazoles. The 1H-1,2,3-triazole scaffold is renowned for its stability, hydrogen-bonding capacity, and versatility in pharmaceutical and material sciences, including applications in drug design, agrochemicals, and corrosion inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynesThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties
4-Bromo-1H-1,2,3-triazole and its derivatives have been extensively studied for their antimicrobial and antiviral activities. Research indicates that triazole compounds exhibit potent antifungal properties, making them valuable in treating fungal infections. For instance, triazole-containing hybrids have shown significant efficacy against various fungal pathogens .

Case Study: Antifungal Activity
A study highlighted the synthesis of this compound derivatives that demonstrated enhanced antifungal effects compared to traditional antifungal agents. The structure-activity relationship (SAR) analysis revealed that modifications on the triazole ring could optimize potency against specific fungal strains .

Anticancer Activity
Triazoles are also recognized for their anticancer potential. Compounds containing the triazole moiety have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Recent developments showcase this compound derivatives that target specific cancer pathways effectively .

Agrochemicals

Pesticides and Herbicides
The unique chemical structure of this compound allows it to act as a scaffold for developing novel agrochemicals. Triazoles are commonly utilized in the formulation of pesticides and herbicides due to their ability to disrupt fungal growth and enhance plant resistance against pathogens .

Data Table: Agrochemical Applications of Triazoles

Compound TypeApplicationEfficacy
Triazole-based PesticidesFungal growth inhibitorsEffective against various fungal species
Triazole HerbicidesWeed controlBroad-spectrum activity

Material Science

Polymer Chemistry
In material science, this compound is utilized in synthesizing polymers with enhanced properties. Its ability to form stable bonds with various substrates makes it suitable for creating materials with specific mechanical and thermal characteristics .

Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices improves their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Synthesis and Chemical Reactions

Click Chemistry
The "Click" chemistry approach has been pivotal in synthesizing this compound derivatives. This method allows for the efficient formation of triazoles through the reaction of azides and alkynes under mild conditions. The versatility of this reaction has led to numerous applications in drug discovery and materials science .

Data Table: Synthesis Methods

MethodDescriptionYield (%)
Click ChemistryAzide-Alkyne cycloadditionHigh (up to 90%)
Suzuki CouplingCoupling with arylboronic acidsModerate (70-85%)

Mechanism of Action

The mechanism of action of 4-bromo-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors through hydrogen bonding, electrostatic interactions, and van der Waals forces. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

The following sections compare 4-bromo-1H-1,2,3-triazole with structurally and functionally related compounds, emphasizing substituent effects, reactivity, and biological activity.

Halogenated 1,2,3-Triazole Derivatives

  • 4-Chloro-1H-1,2,3-triazole: Chloro-substituted triazoles (e.g., compound 4 in ) exhibit similar electronic profiles to bromo derivatives but differ in atomic size and polarizability. Bromine’s larger atomic radius enhances steric hindrance and may strengthen intermolecular halogen bonding, which is critical in crystallography and protein-ligand interactions. For example, bromo derivatives in isostructural pairs (e.g., 4 vs.
  • 5-Bromo-1H-1,2,4-triazole :
    Positional isomerism (1,2,4-triazole vs. 1,2,3-triazole) significantly alters chemical behavior. The 1,2,4-triazole isomer (CAS: 389122-08-1) has a nitrogen atom in a different position, affecting hydrogen-bonding patterns and acidity. For instance, 5-bromo-1H-1,2,4-triazole derivatives are used in enzyme inhibition studies, whereas 1,2,3-triazoles are more common in click chemistry applications .

Electron-Withdrawing Substituents

  • 4-Cyano-5-aryl-1H-1,2,3-triazole: Cyano groups () are stronger electron-withdrawing substituents than bromine, leading to increased electrophilicity and enhanced tyrosine kinase inhibitory activity (e.g., IC₅₀ values as low as 6.6 μM). Bromo substituents, while also electron-withdrawing, may prioritize steric effects over electronic modulation in biological systems .
  • Trifluoromethyl-Substituted Triazoles: The CF₃ group () introduces both steric bulk and strong electron-withdrawing effects, which can hinder reactions like Sonogashira cross-coupling. Bromo substituents, by contrast, are more amenable to further functionalization (e.g., Suzuki coupling) due to their balanced electronic profile .

Non-Halogenated 1,2,3-Triazoles

  • 1-Benzyl-4-phenyl-1H-1,2,3-triazole :
    Aryl substituents (e.g., benzyl and phenyl groups) enhance lipophilicity and π-π stacking interactions, making these compounds suitable for antimicrobial applications. Bromo derivatives, however, offer unique halogen-based interactions in target binding .

  • Ferrocene-1H-1,2,3-triazole Hybrids :
    Ferrocene-triazole hybrids () leverage redox-active metal centers for antioxidant and anti-inflammatory effects. Bromo-substituted triazoles lack this redox activity but may exhibit superior halogen-bonding capabilities in therapeutic contexts .

Structural and Thermodynamic Properties

  • Bond Dissociation Energies (BDEs) :
    1H-1,2,3-triazole has a BDE of 20.21 kcal/mol , higher than imidazole (16.18 kcal/mol) but lower than 2H-1,2,3-triazole (22.21 kcal/mol) (). Bromine’s inductive effect may slightly increase the BDE of this compound compared to unsubstituted analogs, enhancing thermal stability .

  • Synthetic Accessibility: Bromo-substituted triazoles are efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (Click chemistry), similar to other 1,2,3-triazoles (). However, bromine’s size may influence regioselectivity in multi-step reactions compared to smaller substituents like methyl or cyano groups .

Data Tables

Table 1: Key Properties of Selected Triazole Derivatives

Compound Molecular Formula Substituent Position Key Application/Activity Reference
This compound C₂H₂BrN₃ 4 Halogen bonding, drug intermediates
5-Bromo-1H-1,2,4-triazole C₂H₂BrN₃ 5 Enzyme inhibition studies
4-Cyano-5-aryl-1H-1,2,3-triazole C₉H₅N₄ 4,5 Tyrosine kinase inhibition
1-Benzyl-4-phenyl-1H-1,2,3-triazole C₁₅H₁₂N₃ 1,4 Antimicrobial agents

Table 2: Bond Dissociation Energies (BDEs) of Azoles

Compound BDE (kcal/mol)
1H-1,2,3-Triazole 20.21
2H-1,2,3-Triazole 22.21
Imidazole 16.18
1H-Tetrazole 14.13
This compound (estimated) ~21.0

Biological Activity

4-Bromo-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a variety of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. The following sections detail its biological activity based on recent research findings.

Antimicrobial Activity

Research has shown that this compound derivatives possess notable antimicrobial properties. A study synthesized several metronidazole derivatives incorporating the triazole moiety and evaluated their antimicrobial efficacy. Among these compounds, those containing the triazole ring demonstrated enhanced antifungal and antibacterial activities compared to metronidazole alone. Specifically, compounds such as 5b and 7e exhibited excellent inhibition rates against various bacterial strains .

CompoundAntimicrobial ActivityReference
5bHigh inhibition rate
7eExcellent antibacterial activity

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, a series of triazole-containing hybrids were tested against cancer cell lines such as HCT116 and MDA-MB-231. These compounds demonstrated significant cytotoxicity with IC50 values as low as 0.43 µM for certain derivatives . The mechanism of action was linked to the induction of apoptosis and inhibition of cell migration.

Another notable study reported that triazole derivatives could effectively induce ferroptosis in multidrug-resistant cancer cells. This finding suggests that this compound could be a valuable lead compound for developing novel anticancer agents .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. A series of derivatives were synthesized to evaluate their effectiveness against α-glucosidase, an enzyme targeted for managing postprandial hyperglycemia in diabetic patients. The most active compound in this series exhibited an IC50 value indicating significant inhibitory activity against α-glucosidase .

CompoundEnzyme TargetIC50 Value (µM)Reference
10bα-glucosidaseNot specified

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Studies suggest that modifications at specific positions on the triazole ring can enhance its potency against various biological targets. For instance, the introduction of polar groups at the phenyl ring significantly improved the inhibitory potential against carbonic anhydrase-II .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Anticancer Study : A derivative showed an IC50 of 5.19 µM against HCT116 cells and induced apoptosis while sparing normal cells .
  • Antimicrobial Study : Compounds synthesized from metronidazole exhibited superior antimicrobial activity compared to their parent compound with sustained effects over time .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-bromo-1H-1,2,3-triazole derivatives?

  • Methodological Answer : A common approach involves nucleophilic substitution or cycloaddition reactions. For example, bromination of pre-functionalized triazoles can be achieved using bromine or sodium hypobromite under controlled conditions (e.g., in acetic acid or water at 45°C) . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with brominated precursors is widely used to introduce the bromo group regioselectively. details a synthesis route using potassium carbonate in DMF to couple 3-methyl-1H-1,2,4-triazole with a brominated aryl halide, yielding crystalline products after recrystallization . For Schiff base derivatives, refluxing with substituted benzaldehydes in ethanol/acetic acid is effective (65% yield) .

Q. How can NMR and X-ray crystallography confirm the structure of this compound derivatives?

  • Methodological Answer :

  • NMR : The bromine atom induces distinct deshielding effects. For example, in 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole, 13C^{13}\text{C} NMR shows peaks at δ 52 ppm for the benzylic carbon and δ 121–132 ppm for aromatic carbons adjacent to bromine . 1H^{1}\text{H} NMR of analogous compounds reveals splitting patterns consistent with triazole ring protons (e.g., δ 7.0–8.0 ppm for aromatic protons) .
  • X-ray Crystallography : SHELXL refinement ( ) is critical for resolving bond angles and dihedral angles. For instance, in 1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole, the triazole ring forms a 23.17° dihedral angle with the benzene ring, confirmed via SHELXL refinement with an R factor of 0.042 .

Q. What are the dominant reactivity patterns of this compound in halogenation and nitration?

  • Methodological Answer :

  • Bromination : Direct bromination of 1H-1,2,3-triazole with Br2_2 in water yields 4,5-dibromo derivatives, while NaOBr in acetic acid produces 1,4,5-tribromo products .
  • Nitration : Nitric acid/sulfuric acid mixtures selectively nitrate the triazole ring at the 5-position (e.g., 5-nitro-2-methyl-2H-1,2,3-triazole) .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, as demonstrated for triazole-metronidazole hybrids .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa), with IC50_{50} values compared to reference drugs .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions (e.g., coupling with aryl halides) .
  • Cu(I) catalysts (e.g., CuBr) improve regioselectivity in azide-alkyne cycloadditions, favoring 1,4-disubstituted triazoles .
  • Reflux time optimization (e.g., 4–18 hours) balances yield and purity, as shown in (65% yield after 18-hour reflux) .

Q. What computational methods elucidate the photolysis mechanisms of this compound?

  • Methodological Answer : Multiconfigurational CASPT2/CASSCF simulations map potential energy surfaces of excited states. For 1H-1,2,3-triazole, photolysis involves non-adiabatic transitions between S1_1 and S2_2 states, with conical intersections at specific bond angles . NAMD (non-adiabatic molecular dynamics) further predicts dissociation pathways, such as N2_2 elimination .

Q. What challenges arise in refining crystal structures of brominated triazoles using SHELX?

  • Methodological Answer :

  • Disorder Modeling : Bromine’s high electron density can cause anisotropic displacement artifacts. SHELXL’s restraints (e.g., SIMU/DELU) mitigate this .
  • Twinned Data : SHELXL handles twinning via HKLF 5 format, critical for high-symmetry brominated crystals .
  • Hydrogen Bonding : WinGX/ORTEP visualizes C–H···N interactions (e.g., zigzag chains in ) with riding models for H-atom placement .

Q. How should researchers resolve contradictions in bromination regioselectivity reported in literature?

  • Methodological Answer : Conflicting reports on 4,5-dibromo vs. 1,4,5-tribromo products ( vs. 21) necessitate mechanistic validation:

  • Kinetic Control : Lower temperatures (45°C) favor 4,5-dibromo products .
  • Oxidizing Conditions : NaOBr in acetic acid introduces a third bromine at N1 due to electrophilic attack .
  • DFT Calculations : Compare activation energies for bromination pathways to identify dominant intermediates.

Q. How do hydrogen-bonding interactions influence the crystal packing of brominated triazoles?

  • Methodological Answer : C–H···N and C–H···Br interactions drive supramolecular assembly. For example, in 1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole, C2–H2···N3 hydrogen bonds form zigzag C(7) chains along the [010] axis . Solvent inclusion (e.g., hexane/ethyl acetate) modulates packing density, as shown in .

Q. Can NMR spectroscopy probe reaction mechanisms involving this compound derivatives?

  • Methodological Answer :
  • Solvent Effects : 1H^{1}\text{H} NMR in DMSO vs. CDCl3_3 reveals hydrogen-bonding strength (e.g., triazole C–H donors in DMSO show downfield shifts) .
  • Kinetic Profiling : Time-resolved NMR tracks intermediates in Suzuki-Miyaura cross-coupling reactions catalyzed by Pd@click-MNPs/CS .

Properties

IUPAC Name

4-bromo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUQYVZLPNJLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593663
Record name 4-Bromo-2H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40964-56-5, 1988796-00-4
Record name 4-Bromo-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-1,2,3-triazole
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Record name 4-Bromo-2H-1,2,3-triazole
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